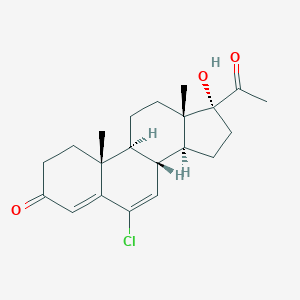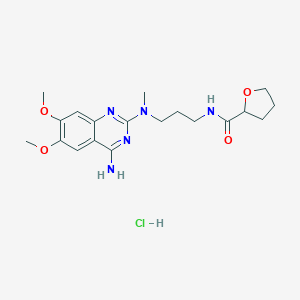
Chlormadinone
Vue d'ensemble
Description
Chlormadinone is a progestin that was never marketed . An acylated derivative, chlormadinone acetate, is used clinically as a pharmaceutical drug . It was patented in 1958 and approved for medical use in 1963 . It is indicated in combination with an estrogen for oral combined hormonal contraceptive therapy .
Synthesis Analysis
Chlormadinone Acetate is a derivative of natural progesterone . It shows high affinity and activity at the progesterone receptor .
Molecular Structure Analysis
The molecular formula of Chlormadinone is C21H27ClO3 . Its average mass is 362.890 Da and its monoisotopic mass is 362.164886 Da .
Chemical Reactions Analysis
Chlormadinone is extensively metabolized in the liver by reduction, hydroxylation, deacetylation, and conjugation . Reduction occurs at the C3 ketone with preservation of the δ4(5) double bond, hydroxylation is at the C2α, C3α, C3β, and C15β positions, and conjugation includes glucuronidation and sulfation .
Applications De Recherche Scientifique
Chlormadinone: A Comprehensive Analysis of Scientific Research Applications
Progestogenic and Anti-Androgenic Effects: Chlormadinone acetate (CMA) is a derivative of progesterone with strong progestogenic effects, which makes it an effective component in oral contraceptives. Its anti-androgenic properties also contribute to its use in treating conditions like acne and hirsutism, where androgen plays a key role .
Oral Bioavailability Enhancement: Research has focused on improving the oral bioavailability of Chlormadinone acetate, which is crucial for its effectiveness as an oral contraceptive. Enhanced bioavailability ensures that the drug is absorbed efficiently when taken orally .
Dental Health Applications: Studies have explored the effects of CMA on odontogenic differentiation and mineralization in human dental pulp cells. This research could lead to new treatments for dental health issues, leveraging the hormonal effects of CMA .
Oncology Research: Chlormadinone has been studied for its potential use in oncology, particularly in reducing positive core count and improving the quality of life in patients with low-risk prostate cancer. Its effects on prostate-specific antigen (PSA) levels are also a subject of research .
Extended Contraceptive Cycles: CMA is being studied for its suitability in extended contraceptive cycles, which could offer women more flexibility and potentially reduce the risk of side effects associated with traditional 28-day contraceptive cycles .
6. Comparative Studies for Acne and Dysmenorrhea Treatment Comparative research has been conducted to evaluate the effectiveness of CMA against other compounds like drospirenone for the treatment of acne and dysmenorrhea. These studies help determine the most effective treatments for these conditions .
Mécanisme D'action
Target of Action
Chlormadinone is a derivative of progesterone and primarily targets the progesterone receptor . As a progestin, it acts as an agonist of this receptor, mimicking the biological target of progestogens like progesterone . Additionally, Chlormadinone exhibits antiandrogenic properties , acting as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone .
Mode of Action
Chlormadinone interacts with its targets by binding to the progesterone and androgen receptors. As a progesterone receptor agonist , it stimulates the receptor, mimicking the action of natural progesterone . Its antiandrogenic activity is related to its ability to displace androgens from their receptors . This dual action allows Chlormadinone to exert its contraceptive and therapeutic effects.
Biochemical Pathways
hormonal pathways regulated by these receptors. By acting as a progesterone receptor agonist, it may affect reproductive and menstrual cycles. Its antiandrogenic properties suggest it may also influence pathways related to androgen-dependent conditions .
Pharmacokinetics
Chlormadinone exhibits favorable pharmacokinetic properties. It has a bioavailability of 100% when administered orally . The drug is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . The elimination half-life ranges from 25 to 89 hours , and it is excreted via urine (33-45%) and feces (24-41%) .
Result of Action
The molecular and cellular effects of Chlormadinone’s action are primarily related to its hormonal activity. As a progesterone receptor agonist, it can induce changes in the endometrium that make it less suitable for implantation, contributing to its contraceptive effect . Its antiandrogenic properties can lead to a decrease in the effects of androgens, which may be beneficial in the treatment of androgen-dependent conditions .
Action Environment
The action, efficacy, and stability of Chlormadinone can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy through drug-drug interactions . Additionally, individual factors such as the patient’s hormonal status, overall health, and genetic makeup can also influence the drug’s action.
Safety and Hazards
Chlormadinone may damage fertility or the unborn child . It is used as a therapeutic agent for prostatic hyperplasia and prostate cancer, with adverse reactions such as impotence and gynecomastia . The European Medicines Agency (EMA) has recommended new measures to minimize the risk of meningioma with medicines containing Chlormadinone .
Orientations Futures
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJZBBCZGVNDZ-TTYLFXKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022796 | |
| Record name | Chlormadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlormadinone | |
CAS RN |
1961-77-9 | |
| Record name | Chlormadinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormadinone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormadinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13528 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormadinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMADINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDS4N642GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)






![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)





